2-(4-Chlorophenyl)-4-nitro-5-[(2-phenylpropyl)amino]-2H-1,2,3-triazol-1-ium-1-olate
Overview
Description
2-(4-Chlorophenyl)-4-nitro-5-[(2-phenylpropyl)amino]-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-4-nitro-5-[(2-phenylpropyl)amino]-2H-1,2,3-triazol-1-ium-1-olate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazines and carboxylic acids.
Introduction of the nitro group: Nitration reactions are used to introduce the nitro group into the triazole ring.
Substitution reactions: The phenyl and chlorophenyl groups are introduced through substitution reactions involving appropriate reagents and catalysts.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-4-nitro-5-[(2-phenylpropyl)amino]-2H-1,2,3-triazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-4-nitro-5-[(2-phenylpropyl)amino]-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-nitro-5-[(2-phenylpropyl)amino]-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-4-nitro-5-[(2-phenylpropyl)amino]-2H-1,2,3-triazol-1-ium-1-olate include other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole.
1,2,3-Triazole: Used in various chemical syntheses and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxy-5-nitro-N-(2-phenylpropyl)triazol-4-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-12(13-5-3-2-4-6-13)11-19-16-17(23(25)26)20-21(22(16)24)15-9-7-14(18)8-10-15/h2-10,12,24H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGIXCKNSYVWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C1C(=NN(N1O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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